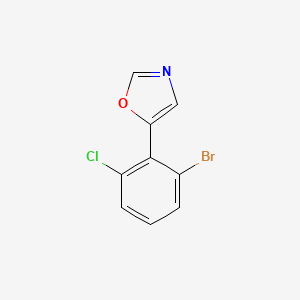

5-(2-bromo-6-chlorophenyl)oxazole

Description

Significance of Oxazole (B20620) Scaffolds in Advanced Organic Synthesis

The oxazole scaffold is a cornerstone in modern organic synthesis due to its versatile reactivity and presence in numerous natural products and pharmacologically active molecules. nih.govresearchgate.net These scaffolds serve as crucial building blocks for the construction of more complex molecular architectures. numberanalytics.com Their ability to participate in a variety of chemical transformations makes them valuable synthons for creating new chemical entities. researchgate.net

Key reactions involving oxazoles include:

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when an electron-donating group is present to activate the ring. tandfonline.com

Nucleophilic Aromatic Substitution: This is more likely to happen at the C2 position, particularly if a good leaving group is present. tandfonline.com

Diels-Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions, providing a pathway to synthesize pyridines and other heterocyclic systems. wikipedia.orgrsc.org

Metalation: Deprotonation at the C2 position allows for the introduction of various substituents. wikipedia.org

The development of synthetic methods, such as the Robinson-Gabriel synthesis, van Leusen synthesis, and Bredereck reaction, has provided chemists with reliable routes to access a wide array of substituted oxazoles. numberanalytics.comijpsonline.com These methods, along with newer techniques like microwave-assisted synthesis and one-pot reactions, have expanded the accessibility and diversity of oxazole derivatives. ijpsonline.comorganic-chemistry.org

Overview of Aryl-Substituted Oxazole Compounds in Contemporary Chemical Research

Aryl-substituted oxazoles are a prominent class of compounds in current chemical research, largely due to their prevalence in biologically active molecules and functional materials. acs.org The introduction of an aryl group onto the oxazole ring can significantly influence the compound's electronic properties, steric profile, and potential for intermolecular interactions. nih.gov

Researchers are actively exploring transition-metal-catalyzed and radical-mediated C-H arylation reactions to efficiently synthesize these compounds. acs.org The ability to form a direct bond between an aryl group and the oxazole core opens up new avenues for creating diverse molecular libraries for screening and development. acs.org For instance, the Suzuki-Miyaura coupling reaction has been utilized for the production of 2,4,5-trisubstituted oxazoles. tandfonline.com

Scope and Academic Focus on 5-(2-bromo-6-chlorophenyl)oxazole Research

The academic focus on 5-(2-bromo-6-chlorophenyl)oxazole is primarily centered on its potential as a synthetic intermediate in the creation of more complex molecules. The specific substitution pattern of a bromo and a chloro group on the phenyl ring at the 5-position of the oxazole provides distinct reactive sites for further chemical modifications. This di-halogenated phenyl group offers opportunities for selective cross-coupling reactions, allowing for the sequential introduction of different functionalities.

Research into this compound likely investigates its synthesis and subsequent reactivity in various chemical transformations. The presence of the halogen atoms allows for participation in reactions such as Suzuki, Stille, and Negishi cross-couplings, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. rsc.org The oxazole ring itself can also be a site for further chemical elaboration.

Below is a table summarizing the key properties of 5-(2-bromo-6-chlorophenyl)oxazole:

| Property | Value |

| CAS Number | 2364584-70-1 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₉H₅BrClNO cymitquimica.comnih.gov |

| Molecular Weight | 258.5 g/mol sigmaaldrich.com |

| IUPAC Name | 5-(2-bromo-6-chlorophenyl)oxazole sigmaaldrich.com |

| InChI Key | PZCCRJFBQSUGCG-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-6-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCCRJFBQSUGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 5 2 Bromo 6 Chlorophenyl Oxazole

Elucidation of Reaction Pathways in Oxazole (B20620) Ring Formation

No specific studies detailing the elucidation of reaction pathways for the formation of the 5-(2-bromo-6-chlorophenyl)oxazole ring have been reported.

Information regarding the specific, detailed steps of cyclization reactions to form 5-(2-bromo-6-chlorophenyl)oxazole is not available. General oxazole syntheses, such as the Robinson-Gabriel synthesis or van Leusen reaction, could hypothetically be applied, but the specific course of these reactions with precursors to the title compound has not been documented.

There is no published research on the specific intermediates and transition states involved in the synthesis of 5-(2-bromo-6-chlorophenyl)oxazole.

Catalytic Cycle Analysis in Arylation Reactions

No literature is available that specifically analyzes the catalytic cycles of arylation reactions involving 5-(2-bromo-6-chlorophenyl)oxazole as either a substrate or a product. While palladium, copper, and nickel are commonly used to catalyze cross-coupling reactions on aryl halides and heterocycles rsc.orgnih.govnih.govnih.gov, the specific mechanisms for this compound have not been investigated.

There are no documented studies on the palladium-catalyzed C-H activation or cross-coupling mechanisms specifically involving 5-(2-bromo-6-chlorophenyl)oxazole. General principles of palladium catalysis on similar structures suggest that oxidative addition, transmetalation, and reductive elimination would be key steps, but the specifics for this compound are unknown nih.govnih.gov.

Specific copper- or nickel-catalyzed reaction pathways for 5-(2-bromo-6-chlorophenyl)oxazole have not been described in the scientific literature. Research on nickel-catalyzed cross-electrophile coupling and copper-catalyzed multicomponent reactions provides general mechanistic frameworks, but these have not been applied to or studied with the title compound nih.govwisc.edunih.gov.

Kinetics and Energetics of Key Reaction Steps

A search for scientific literature yielded no data on the kinetics or energetics of any reaction steps involving the formation or subsequent transformation of 5-(2-bromo-6-chlorophenyl)oxazole.

Role of Additives and Ligands in Modulating Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving 5-(2-bromo-6-chlorophenyl)oxazole, a dihalogenated heterocyclic compound, are profoundly influenced by the judicious selection of additives and ligands. In transition-metal-catalyzed cross-coupling reactions, which are pivotal for the functionalization of this scaffold, ligands coordinate to the metal center, modifying its electronic and steric properties. This, in turn, governs the efficiency of key catalytic steps such as oxidative addition and reductive elimination. Additives, including bases and salts, also play a crucial role in activating the substrate or catalyst and in stabilizing reactive intermediates.

The inherent structural features of 5-(2-bromo-6-chlorophenyl)oxazole, specifically the presence of two different halogen atoms on the phenyl ring and a potentially coordinating oxazole moiety, present a unique challenge and opportunity for selective chemical transformations. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine-bearing position. However, achieving high selectivity and yield often necessitates careful optimization of ligands and additives.

In palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the choice of ligand is paramount in controlling the outcome of the reaction with 5-(2-bromo-6-chlorophenyl)oxazole. The ligand can influence which halogen (bromine or chlorine) participates in the reaction, thereby directing the regioselectivity of the transformation.

Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Beller groups, are known to facilitate the oxidative addition of aryl chlorides, which is typically a challenging step. researchgate.net For a substrate like 5-(2-bromo-6-chlorophenyl)oxazole, using such ligands could potentially lead to the activation of the C-Cl bond, either after or concurrently with the more facile C-Br bond activation. However, by carefully tuning the ligand's steric and electronic properties, selective C-Br bond activation can be achieved. For instance, less sterically demanding and less electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor the selective cleavage of the C-Br bond.

The oxazole nitrogen atom within the substrate itself can act as a ligand, potentially forming a palladacycle intermediate that can influence the reaction's course. nih.gov This intramolecular coordination can stabilize the catalytic species and may direct the regioselectivity of the coupling reaction.

Below is a table summarizing the potential effects of different ligand classes on the reactivity of 5-(2-bromo-6-chlorophenyl)oxazole in a hypothetical Suzuki-Miyaura coupling reaction.

| Ligand Class | Potential Effect on Reactivity and Selectivity | Example Ligands |

|---|---|---|

| Bulky, Electron-Rich Monophosphines | Promotes oxidative addition of both C-Br and C-Cl bonds, potentially leading to double addition products if stoichiometry allows. Can enhance reaction rates for the less reactive C-Cl bond. | t-Bu3P, XPhos, SPhos |

| Bidentate Phosphines | Can offer greater stability to the palladium center. The bite angle and flexibility of the backbone influence selectivity. May favor selective C-Br coupling. | dppf, DPEPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable complexes with palladium. Can be effective for cross-coupling of less reactive chlorides. Selectivity between C-Br and C-Cl would depend on the specific NHC structure. | IPr, SIMes |

| Ligandless (or substrate as ligand) | In some cases, the reaction may proceed without an external ligand, with the oxazole nitrogen potentially coordinating to the palladium. This often requires higher temperatures and may result in lower yields or selectivity. nih.gov | - |

Additives, particularly bases in Suzuki-Miyaura and Buchwald-Hartwig reactions, and salts in Heck reactions, are critical for modulating the reactivity of 5-(2-bromo-6-chlorophenyl)oxazole.

In Suzuki-Miyaura couplings, the base is required to activate the boronic acid partner, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. For a substrate with two different halogens, a milder base might favor selective reaction at the more reactive C-Br bond, while a stronger base could promote reactivity at both halogen sites.

In Heck reactions, additives like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can act as phase-transfer catalysts and also stabilize the active palladium catalyst, preventing its agglomeration and deactivation. beilstein-journals.org The addition of such salts can be crucial for achieving high yields in the coupling of aryl halides.

The table below outlines the role of common additives in transformations involving a substrate like 5-(2-bromo-6-chlorophenyl)oxazole.

| Additive | Reaction Type | Role and Impact on Reactivity/Selectivity |

|---|---|---|

| Inorganic Bases (e.g., K2CO3, Cs2CO3, K3PO4) | Suzuki-Miyaura, Buchwald-Hartwig | Activates the coupling partner (boronic acid or amine). The strength and solubility of the base can influence reaction kinetics and selectivity. Stronger bases may promote the reaction of the less reactive C-Cl bond. dntb.gov.ua |

| Organic Bases (e.g., Et3N, DBU) | Heck | Acts as a scavenger for the hydrogen halide produced during the reaction, driving the equilibrium towards the product. |

| Quaternary Ammonium Salts (e.g., TBAB) | Heck | Can act as a phase-transfer catalyst and stabilize the palladium catalyst, leading to improved yields and reaction rates. beilstein-journals.org |

| Silver or Copper Salts | Sonogashira | Often used as co-catalysts to facilitate the coupling of terminal alkynes. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including reaction intermediates in the synthesis of 5-(2-bromo-6-chlorophenyl)oxazole. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure.

In the synthesis of substituted oxazoles, NMR is used to confirm the structure of starting materials, track the formation of key intermediates (such as N-phenacylamides or oxazolidines), and verify the final product. rsc.orgorgsyn.org For instance, in a multi-step synthesis, aliquots can be taken from the reaction mixture at various time points for NMR analysis to observe the disappearance of reactant signals and the appearance of intermediate and product signals.

Complete structural assignment is achieved using a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY). researchgate.netnih.gov

¹H NMR reveals the number of different types of protons, their splitting patterns (multiplicity), and their integration values, which correspond to the number of protons. For 5-(2-bromo-6-chlorophenyl)oxazole, distinct signals would be expected for the protons on the oxazole (B20620) ring and the phenyl ring.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, helping to piece together adjacent fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule, such as the phenyl ring to the oxazole ring. nih.gov

The expected NMR data for 5-(2-bromo-6-chlorophenyl)oxazole can be predicted based on known data for similarly substituted oxazoles. amazonaws.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(2-bromo-6-chlorophenyl)oxazole

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-2 | 8.0 - 8.2 | 150 - 152 |

| Oxazole H-4 | 7.3 - 7.5 | 123 - 125 |

| Phenyl H-3' | 7.4 - 7.6 | 130 - 132 |

| Phenyl H-4' | 7.2 - 7.4 | 128 - 130 |

| Phenyl H-5' | 7.5 - 7.7 | 131 - 133 |

| Oxazole C-2 | - | 150 - 152 |

| Oxazole C-4 | - | 123 - 125 |

| Oxazole C-5 | - | 148 - 150 |

| Phenyl C-1' | - | 130 - 132 |

| Phenyl C-2' (C-Br) | - | 120 - 122 |

| Phenyl C-6' (C-Cl) | - | 134 - 136 |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions. amazonaws.comrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of synthesizing 5-(2-bromo-6-chlorophenyl)oxazole, MS is vital for both monitoring the reaction's progress and confirming the identity of the final product.

Reaction monitoring can be performed by coupling MS with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This allows for the separation of components in the reaction mixture followed by their detection by the mass spectrometer. nih.gov This online or offline analysis provides real-time information on the consumption of reactants and the formation of intermediates and products, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net The high sensitivity of MS makes it ideal for detecting transient or low-concentration intermediates that might be missed by other techniques. researchgate.net

Once the synthesis is complete, High-Resolution Mass Spectrometry (HRMS) is employed for unambiguous product confirmation. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of the molecule. For 5-(2-bromo-6-chlorophenyl)oxazole (C₉H₅BrClNO), HRMS would confirm the presence of bromine and chlorine through their characteristic isotopic patterns and provide an exact mass that matches the calculated value. rsc.orgamazonaws.com

Table 2: Mass Spectrometry Data for 5-(2-bromo-6-chlorophenyl)oxazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Calculated Exact Mass | 256.92430 Da |

| Isotopic Signature | Characteristic pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |

Source: PubChem CID 146035090. nih.gov

X-Ray Crystallography for Absolute Structure Determination of Complex Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of 5-(2-bromo-6-chlorophenyl)oxazole itself might be challenging, this technique is invaluable for determining the absolute structure of its more complex, solid derivatives.

This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, which is then used to build a detailed 3D model of the molecule. This model reveals exact bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound without ambiguity.

For derivatives of 5-(2-bromo-6-chlorophenyl)oxazole, particularly those synthesized for biological or materials science applications, X-ray crystallography can:

Confirm the regiochemistry of further substitutions on either the phenyl or oxazole ring.

Determine the relative and absolute stereochemistry of any chiral centers introduced into the molecule.

Provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and can influence the material's bulk properties. acs.org

Although a crystal structure for the parent compound is not publicly available, analysis of related halogenated heterocycles provides expected ranges for key structural parameters. researchgate.net

Table 3: Representative Bond Lengths and Angles for Heterocyclic Structures

| Bond/Angle | Typical Value |

|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-Cl Bond Length | ~1.70 - 1.75 Å |

| C-O Bond Length (in ring) | ~1.35 - 1.38 Å |

| C-N Bond Length (in ring) | ~1.30 - 1.39 Å |

| C-C-C Angle (in phenyl ring) | ~120° |

Note: These are generalized values; specific measurements would be obtained from the X-ray diffraction data of the crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Mixtures

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy is particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. For example, in a synthesis starting from an amide, the disappearance of the N-H and C=O stretching bands of the amide and the appearance of the characteristic oxazole ring vibrations would indicate the formation of the product. nist.gov

Raman Spectroscopy is a complementary technique that is especially sensitive to non-polar bonds and symmetric vibrations. It can be advantageous for analyzing samples in aqueous media, where water's strong IR absorption can be problematic. researchgate.net For 5-(2-bromo-6-chlorophenyl)oxazole, Raman spectroscopy would be effective in identifying vibrations of the C-Br, C-Cl, and the aromatic C-C bonds.

Table 4: Key Vibrational Frequencies for 5-(2-bromo-6-chlorophenyl)oxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Oxazole Ring | C=N Stretching | 1650 - 1610 | IR, Raman |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | IR, Raman |

| C-O-C (in ring) | Asymmetric Stretching | 1150 - 1050 | IR |

| C-Cl | Stretching | 800 - 600 | IR, Raman |

| C-Br | Stretching | 650 - 500 | IR, Raman |

Source: Based on data for oxazoles and halogenated aromatic compounds. nist.govcapes.gov.br

Chiral Chromatography for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The parent compound, 5-(2-bromo-6-chlorophenyl)oxazole, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a stereogenic center through a subsequent reaction, it becomes crucial to separate and quantify the resulting enantiomers. Chiral chromatography is the primary method for this purpose.

Determining the enantiomeric excess (e.e.) is vital in many fields, as enantiomers of a chiral compound often exhibit different biological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique used. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. mdpi.com

The selection of the appropriate CSP and mobile phase is critical for achieving good separation. mdpi.com Polysaccharide-based (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide selectors are among the most effective CSPs for a wide range of chiral compounds, including azole derivatives. mdpi.com Once separated, the enantiomers are detected (e.g., by a UV detector), and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Other methods for determining e.e. include fluorescence-based assays and NMR spectroscopy using chiral solvating or derivatizing agents, which can be particularly useful for high-throughput screening of asymmetric reactions. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 5 2 Bromo 6 Chlorophenyl Oxazole

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), it is possible to predict various electronic properties of 5-(2-bromo-6-chlorophenyl)oxazole with a high degree of accuracy. irjweb.com

Molecular Orbitals and Electron Density Distribution

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

For 5-(2-bromo-6-chlorophenyl)oxazole, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the phenyl ring, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the phenyl ring and the halogen substituents. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity. irjweb.com

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of positive and negative electrostatic potential. In 5-(2-bromo-6-chlorophenyl)oxazole, the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. The hydrogen atoms and the regions around the bromine and chlorine atoms would likely exhibit positive potential (electron-poor).

Table 1: Illustrative Calculated Electronic Properties for 5-(2-bromo-6-chlorophenyl)oxazole

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated phenyloxazole derivatives.

Reactivity Indices and Local Reactivity Descriptors

Global reactivity descriptors derived from the conceptual DFT framework, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For 5-(2-bromo-6-chlorophenyl)oxazole, the Fukui functions would likely indicate that the carbon atoms of the oxazole ring are susceptible to nucleophilic attack, while the nitrogen atom is a probable site for electrophilic attack. pharmaguideline.com

Table 2: Illustrative Global Reactivity Descriptors for 5-(2-bromo-6-chlorophenyl)oxazole

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 5.3 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 1.40 eV |

Note: These values are illustrative and calculated from the illustrative HOMO and LUMO energies in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 5-(2-bromo-6-chlorophenyl)oxazole are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable conformers and the energy barriers between them. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the phenyl and oxazole rings.

Due to the presence of bulky ortho-substituents (bromo and chloro) on the phenyl ring, steric hindrance is expected to play a significant role in determining the preferred conformation. The molecule is unlikely to be planar, with a notable dihedral angle between the phenyl and oxazole rings. researchgate.net Computational methods can map the potential energy surface as a function of this dihedral angle to identify the lowest energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a given environment (e.g., in a solvent). nih.govfrontiersin.org MD simulations would reveal the accessible conformational space, the time scales of conformational changes, and the influence of the solvent on the molecular structure. nih.govnih.gov For 5-(2-bromo-6-chlorophenyl)oxazole, MD simulations could show how the phenyl ring oscillates around its equilibrium dihedral angle and how this motion might influence its reactivity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of 5-(2-bromo-6-chlorophenyl)oxazole. organic-chemistry.orgresearchgate.net

Transition State Characterization

For a given reaction, computational methods can locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. By analyzing the vibrational frequencies of the TS structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it is a true saddle point connecting reactants and products. acs.org For instance, in a potential synthetic route to 5-(2-bromo-6-chlorophenyl)oxazole, such as a cyclization reaction, DFT calculations could identify the key transition states and intermediates. acs.org

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Computational modeling can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy will be the most favored, leading to the major product.

For 5-(2-bromo-6-chlorophenyl)oxazole, if it were to undergo an electrophilic substitution reaction, computational studies could predict whether the substitution would occur on the phenyl ring or the oxazole ring, and at which specific position. pharmaguideline.comwikipedia.org This is achieved by calculating the energies of the transition states for substitution at all possible sites. Similarly, if the molecule were to participate in a reaction creating a new stereocenter, the relative energies of the transition states leading to different stereoisomers could be calculated to predict the stereochemical outcome. mdpi.comnih.gov

Ligand-Receptor Interactions in a Non-Biological Context

In the realm of supramolecular chemistry, the study of ligand-receptor interactions in non-biological systems focuses on the principles of molecular recognition, where a host molecule selectively binds to a guest molecule. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. For a molecule such as 5-(2-bromo-6-chlorophenyl)oxazole, its potential to act as a guest in a host-guest system would be dictated by its size, shape, and electronic properties.

The halogenated phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole is a key feature that could influence its binding in a non-biological context. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a significant role in its interaction with a host molecule that possesses a Lewis base site. The presence of both bromine and chlorine atoms offers two potential sites for halogen bonding, with the strength and directionality of these interactions being a subject for computational investigation.

Furthermore, the oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding if the host molecule contains suitable donor groups. The aromatic nature of both the phenyl and oxazole rings allows for π-π stacking interactions with other aromatic systems within a host structure.

A hypothetical host-guest system could involve a cyclodextrin (B1172386), a common host molecule in supramolecular chemistry. The hydrophobic cavity of a cyclodextrin could encapsulate the 2-bromo-6-chlorophenyl group, driven by hydrophobic interactions. The orientation and stability of such a complex would be influenced by the size of the cyclodextrin cavity and the specific substitution pattern on the phenyl ring. Theoretical studies on similar fluoro-substituted azobenzene (B91143) derivatives have shown that they can form stable 1:1 complexes with β-cyclodextrin, with the binding affinity influenced by the isomer of the guest molecule. rsc.org

Table 1: Potential Non-Covalent Interactions of 5-(2-bromo-6-chlorophenyl)oxazole in a Host-Guest System

| Interaction Type | Potential Participating Moiety on 5-(2-bromo-6-chlorophenyl)oxazole |

| Halogen Bonding | Bromine and Chlorine atoms |

| Hydrogen Bonding | Nitrogen and Oxygen atoms of the oxazole ring (as acceptors) |

| π-π Stacking | Phenyl and oxazole rings |

| Hydrophobic Interactions | 2-bromo-6-chlorophenyl group |

It is important to note that the specific strength and nature of these interactions would require detailed computational modeling, such as molecular docking simulations and quantum chemical calculations, to be fully elucidated.

Quantum Chemical Descriptors for Predictive Reactivity

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules by providing insights into their electronic structure. scienceopen.comrsc.orgnih.gov Density Functional Theory (DFT) is a common method used to calculate various molecular properties, known as quantum chemical descriptors, that help in understanding and predicting chemical behavior. scienceopen.com For 5-(2-bromo-6-chlorophenyl)oxazole, these descriptors can offer a theoretical framework for its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In related studies of substituted oxazoles, the introduction of electron-withdrawing groups has been shown to decrease the HOMO and LUMO energies. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For 5-(2-bromo-6-chlorophenyl)oxazole, the electronegative oxygen and nitrogen atoms of the oxazole ring, along with the halogen atoms, would be expected to be regions of negative potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Table 2: Hypothetical Quantum Chemical Descriptors for 5-(2-bromo-6-chlorophenyl)oxazole

| Descriptor | Hypothetical Value (a.u.) | Implication for Reactivity |

| HOMO Energy | -0.25 | Moderate electron-donating ability |

| LUMO Energy | -0.05 | Good electron-accepting ability |

| HOMO-LUMO Gap | 0.20 | Moderate reactivity and kinetic stability |

| Electronegativity (χ) | 0.15 | Good electron-attracting tendency |

| Chemical Hardness (η) | 0.10 | Moderately resistant to change in electron configuration |

| Electrophilicity Index (ω) | 0.1125 | Significant electrophilic character |

These hypothetical values suggest that 5-(2-bromo-6-chlorophenyl)oxazole would be a moderately reactive molecule with a significant electrophilic character, making it susceptible to nucleophilic attack. The precise values and the localization of these properties would require specific DFT calculations. Such studies would be invaluable in predicting its behavior in various chemical reactions and in the rational design of new synthetic pathways involving this compound.

Chemical Reactivity and Further Functionalization of 5 2 Bromo 6 Chlorophenyl Oxazole

Reactivity at the Bromine and Chlorine Positions

The 2-bromo-6-chlorophenyl group is ripe for modification, primarily through reactions that target the carbon-halogen bonds. The differential reactivity between the C-Br and C-Cl bonds is a key feature that can be exploited for selective synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent the most common strategy for functionalizing aryl halides. whiterose.ac.uk In the case of 5-(2-bromo-6-chlorophenyl)oxazole, the difference in bond strength and reactivity between bromine and chlorine typically allows for selective reactions. The C-Br bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling chemoselective coupling. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. mdpi.com For 5-(2-bromo-6-chlorophenyl)oxazole, the Suzuki reaction is expected to occur selectively at the more reactive bromide position. rsc.org By choosing the appropriate palladium catalyst, such as Pd(dppf)Cl₂, and base, the bromo substituent can be replaced with various aryl, heteroaryl, or alkyl groups while leaving the chloro substituent intact for potential subsequent transformations. mdpi.comuzh.ch

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction with 5-(2-bromo-6-chlorophenyl)oxazole would preferentially take place at the C-Br bond. nih.gov This selectivity enables the introduction of an alkynyl moiety at the 2-position of the phenyl ring, yielding a 5-(2-alkynyl-6-chlorophenyl)oxazole derivative. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines. wikipedia.org Studies on substrates with multiple different halogens, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination at the bromide position is achievable. nih.gov This precedent suggests that 5-(2-bromo-6-chlorophenyl)oxazole can be selectively coupled with a wide range of primary or secondary amines at the C-Br bond, providing access to 5-(2-amino-6-chlorophenyl)oxazole derivatives. nih.govlibretexts.org

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 5-(2-Aryl-6-chlorophenyl)oxazole |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(2-Alkynyl-6-chlorophenyl)oxazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu | 5-(2-(R₂N)-6-chlorophenyl)oxazole |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

The phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole lacks powerful activating groups like nitro (NO₂) moieties. libretexts.org While the oxazole (B20620) ring can be considered electron-withdrawing, its activating effect is generally not sufficient to promote SNAr under standard conditions. For SNAr reactions, the typical order of leaving group reactivity is F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. masterorganicchemistry.com Therefore, direct substitution of either the bromine or chlorine atom via an SNAr mechanism is considered challenging and unlikely to be an efficient synthetic route without exceptionally harsh conditions or the use of very powerful nucleophiles. science.govnih.gov Palladium-catalyzed cross-coupling reactions are generally the more viable strategy for functionalizing this particular phenyl ring. wikipedia.org

Directed ortho metalation (DOM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile. organic-chemistry.org For 5-(2-bromo-6-chlorophenyl)oxazole, the nitrogen atom of the oxazole ring could potentially act as a weak DMG. However, the positions ortho to the C-N bond of the phenyl ring are already substituted with bromine and chlorine.

A more probable transformation under these conditions is not a C-H activation but a halogen-metal exchange. The reaction of 5-(2-bromo-6-chlorophenyl)oxazole with an organolithium reagent like n-butyllithium at low temperatures would likely lead to a rapid exchange at the more reactive bromine position. This would generate a lithiated intermediate, 5-(2-lithio-6-chlorophenyl)oxazole, which is a versatile precursor for introducing a wide range of electrophiles at the 2-position of the phenyl ring.

Reactivity of the Oxazole Heterocycle

The oxazole ring is an electron-deficient aromatic heterocycle. clockss.org Its reactivity is distinct from that of the attached phenyl ring and is characterized by a susceptibility to attack by nucleophiles and a general resistance to electrophiles. tandfonline.compharmaguideline.com

Electrophilic aromatic substitution on an oxazole ring is generally difficult to achieve unless the ring is substituted with electron-donating groups. pharmaguideline.comwikipedia.org The order of reactivity for electrophilic attack on an unsubstituted oxazole is C5 > C4 > C2. pharmaguideline.comwikipedia.org In 5-(2-bromo-6-chlorophenyl)oxazole, the most reactive C5 position is blocked by the phenyl substituent. The presence of the electron-withdrawing dihalophenyl group further deactivates the oxazole ring toward electrophilic attack. numberanalytics.com

Therefore, direct electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts are not expected to proceed readily on the oxazole ring of this molecule. byjus.commasterorganicchemistry.comyoutube.comkhanacademy.org Functionalization of the oxazole ring is more practically achieved via an initial deprotonation (metalation) step.

The oxazole ring is susceptible to nucleophilic attack, which often occurs at the electron-deficient C2 position. tandfonline.compharmaguideline.com While nucleophilic aromatic substitution involving the displacement of a leaving group from the oxazole ring is rare, other nucleophilic interactions are more common. pharmaguideline.comsemanticscholar.org

The C2-hydrogen of the oxazole ring is the most acidic proton in the heterocycle (pKa ≈ 20), making it susceptible to deprotonation by a strong base. tandfonline.com This metallation at the C2 position generates a 2-lithio-oxazole intermediate. This intermediate can be trapped by various electrophiles, allowing for functionalization at the C2 position. wikipedia.org However, 2-lithio-oxazoles are known to be unstable and can exist in equilibrium with a ring-opened isocyanide species, which can lead to other products. pharmaguideline.com

Furthermore, strong nucleophiles can attack the C2 position directly, leading to ring-cleavage of the oxazole heterocycle. pharmaguideline.com For instance, reaction with nucleophiles like ammonia (B1221849) or amines can result in a ring-opening and subsequent recyclization to form imidazole (B134444) derivatives. pharmaguideline.com

Ring-Opening and Rearrangement Reactions

The stability of the oxazole ring in 5-(2-bromo-6-chlorophenyl)oxazole is a critical factor in its reactivity profile. Generally, oxazoles are aromatic compounds, but their aromaticity is less pronounced than that of other heterocycles like thiazoles. This reduced aromatic character makes the oxazole ring susceptible to a variety of ring-opening reactions under specific conditions.

Ring-Opening Reactions:

The oxazole ring can be cleaved under both acidic and basic conditions, as well as through oxidative or reductive methods. While specific studies on 5-(2-bromo-6-chlorophenyl)oxazole are not extensively documented in publicly available literature, general principles of oxazole chemistry can be applied.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxazole nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent cleavage.

Base-Catalyzed Ring Opening: Strong bases can induce ring-opening, often initiated by deprotonation at the C2 position of the oxazole ring. This can lead to the formation of an open-chain isonitrile intermediate.

Oxidative Cleavage: Oxidizing agents can lead to the cleavage of the oxazole ring. For instance, treatment of 2,4,5-trisubstituted oxazoles with reagents like m-chloroperbenzoic acid (m-CPBA) and 2,2′-bipyridinium chlorochromate (BPCC) can yield triacylamines and diacylamines. acs.org

Reductive Ring Opening: Reduction of the oxazole ring can also lead to ring cleavage, affording open-chain products.

The electron-withdrawing nature of the bromo- and chloro-substituents on the phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole is expected to influence the electron density of the oxazole ring, potentially affecting the conditions required for these ring-opening reactions. nih.govlibretexts.org

Rearrangement Reactions:

A notable rearrangement reaction for oxazoles is the Cornforth rearrangement , a thermal process involving 4-acyloxazoles where the acyl group substituent and the C5-substituent exchange positions. wikipedia.org This rearrangement proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, followed by cyclization. wikipedia.org While 5-(2-bromo-6-chlorophenyl)oxazole itself does not possess a 4-acyl group, this rearrangement highlights a potential pathway for isomerization in appropriately substituted derivatives.

Another type of rearrangement involves the thermal conversion of isoxazoles to oxazoles. For example, the flash pyrolysis of 3,5-diphenylisoxazole (B109209) has been shown to yield 2,5-diphenyloxazole. While this is a conversion from a different heterocycle, it underscores the potential for skeletal rearrangements at high temperatures.

Derivatization Strategies for Creating Advanced Scaffolds

The presence of multiple reactive sites in 5-(2-bromo-6-chlorophenyl)oxazole, namely the halogenated phenyl ring and the oxazole moiety, provides a rich platform for the synthesis of more complex molecules.

Installation of Diverse Substituents on the Phenyl and Oxazole Moieties

The selective functionalization of either the phenyl or the oxazole ring is a key strategy for creating a diverse library of derivatives.

Functionalization of the Phenyl Ring:

The bromo and chloro substituents on the phenyl ring are ideal handles for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The differential reactivity of aryl bromides and chlorides can, in principle, allow for selective coupling. Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura reactions, suggesting that the bromine atom at the C2 position of the phenyl ring could be selectively replaced by an aryl, heteroaryl, or alkyl group from a boronic acid or ester. The choice of palladium catalyst and ligands can be crucial in controlling this selectivity. nih.govrsc.org

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of 5-(2-bromo-6-chlorophenyl)oxazole

| Entry | Coupling Partner | Catalyst System | Potential Product |

| 1 | Arylboronic acid | Pd(PPh₃)₄, base | 5-(2-aryl-6-chlorophenyl)oxazole |

| 2 | Alkylboronic acid | Pd(dppf)Cl₂, base | 5-(2-alkyl-6-chlorophenyl)oxazole |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities onto the phenyl ring. Similar to the Suzuki coupling, the higher reactivity of the aryl bromide would likely favor initial amination at the C2 position.

Functionalization of the Oxazole Ring:

The oxazole ring itself can also be functionalized.

C-H Activation/Arylation: Direct C-H arylation of the oxazole ring is a known transformation. For 5-substituted oxazoles, this typically occurs at the C2 position. Palladium catalysts are often employed for this purpose, allowing for the introduction of aryl or alkenyl groups. This provides a complementary strategy to functionalize the oxazole core without relying on pre-installed leaving groups.

Formation of Polycyclic Systems Incorporating the Oxazole Core

The oxazole ring can participate in cycloaddition reactions, providing a pathway to construct fused polycyclic systems.

Diels-Alder Reaction: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. researchgate.netnih.govresearchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of substituted pyridines and furans. The electron-deficient nature of the oxazole can be tuned by substituents, which in turn affects its reactivity in the Diels-Alder reaction. nih.gov The presence of electron-withdrawing groups on the phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole could potentially enhance its reactivity as a diene. The initial cycloadducts can undergo further transformations, such as elimination of water or other small molecules, to yield the final aromatic polycyclic system. nih.gov

Table 2: Potential Diels-Alder Reactions of 5-(2-bromo-6-chlorophenyl)oxazole

| Entry | Dienophile | Expected Intermediate | Final Polycyclic Product |

| 1 | Alkene (e.g., maleimide) | Bicyclic adduct | Substituted pyridine (B92270) derivative |

| 2 | Alkyne (e.g., DMAD) | Bicyclic adduct | Substituted furan (B31954) derivative |

Intramolecular Cyclizations: By introducing appropriate functional groups onto either the phenyl or oxazole ring, intramolecular cyclization reactions can be designed to construct novel polycyclic frameworks. For instance, a suitably positioned nucleophile could attack the oxazole ring, leading to a ring-opening/recyclization cascade to form a new fused ring system. A novel method for synthesizing isoquinolones has been developed through a silver(I)-catalyzed intramolecular cyclization and oxazole ring-opening reaction. acs.org This highlights the potential for designing intramolecular reactions to build complex, fused architectures from oxazole precursors.

Advanced Applications in Chemical Research Beyond Traditional Medicinal Chemistry

Potential as Ligands in Catalysis (e.g., asymmetric catalysis)

The nitrogen and oxygen atoms within the oxazole (B20620) ring of 5-(2-bromo-6-chlorophenyl)oxazole possess lone pairs of electrons, making them potential coordination sites for metal centers. This characteristic is fundamental to the design of ligands for catalysis. In theory, this compound could be explored as a ligand in various catalytic reactions, including asymmetric catalysis.

The sterically hindered environment created by the 2-bromo-6-chlorophenyl substituent could, in principle, influence the stereoselectivity of a catalytic reaction. The electronic properties of the halogen substituents (bromo and chloro) can also modulate the electron density on the oxazole ring, thereby affecting the binding affinity and catalytic activity of a potential metal complex. However, no specific studies demonstrating the synthesis of a metal complex with 5-(2-bromo-6-chlorophenyl)oxazole as a ligand or its application in any catalytic transformation have been found.

Incorporation into Advanced Materials (e.g., conducting polymers, molecular electronics, light-emitting materials)

Oxazole-containing compounds have been investigated for their potential in materials science due to their electronic and photophysical properties. The conjugated system of the oxazole ring can be extended through polymerization or incorporation into larger molecular frameworks, leading to materials with interesting optical and electronic characteristics.

Theoretically, the bromo and chloro substituents on the phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole could serve as handles for cross-coupling reactions, allowing for its incorporation into polymer chains. This could potentially lead to the development of conducting polymers or materials for molecular electronics. Furthermore, the aromatic nature of the compound suggests potential for luminescence, a key property for light-emitting materials. However, there is no available research data on the synthesis of polymers or advanced materials derived from 5-(2-bromo-6-chlorophenyl)oxazole, nor any studies on its photophysical properties.

Use as Building Blocks in Complex Organic Synthesis (e.g., natural product synthesis beyond pharmacological targets)

The structure of 5-(2-bromo-6-chlorophenyl)oxazole, featuring a functionalized oxazole ring and a di-halogenated phenyl group, makes it a potentially versatile building block in organic synthesis. The oxazole ring can be a stable heterocycle or a precursor to other functional groups through ring-opening reactions. The bromine and chlorine atoms provide sites for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the construction of more complex molecular architectures.

While this compound is commercially available as a building block, its specific application in the total synthesis of non-pharmacological natural products or other complex organic molecules has not been reported in the scientific literature.

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The halogen atoms on the phenyl ring of 5-(2-bromo-6-chlorophenyl)oxazole could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in the design of supramolecular structures.

Additionally, the aromatic rings could engage in π-π stacking interactions. These interactions could, in theory, be exploited to direct the self-assembly of this molecule into well-defined supramolecular architectures such as liquid crystals or molecular cages. Nevertheless, there are no published studies that explore the supramolecular chemistry of 5-(2-bromo-6-chlorophenyl)oxazole.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic structures like 5-(2-bromo-6-chlorophenyl)oxazole is moving towards greener and more efficient methods. Traditional multi-step syntheses are often plagued by low yields and the generation of significant chemical waste. Future research will likely focus on developing novel, sustainable synthetic protocols.

Key areas of development include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce waste. For instance, a one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles, which could be adapted for similar compounds. tandfonline.com

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. ijpsjournal.comnih.gov

Green Chemistry Principles: The use of renewable feedstocks, safer solvents (like water or ionic liquids), and biodegradable catalysts is a growing trend. ijpsjournal.comfrontiersin.orgfrontiersin.org For example, natural clays have been used as biocatalysts for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com

Catalyst-Free and Metal-Free Reactions: To circumvent the toxicity and cost associated with some transition-metal catalysts, researchers are exploring catalyst-free conditions or the use of more benign catalysts. frontiersin.org

| Synthetic Methodology | Key Advantages | Potential Application |

|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving | Streamlined production of complex oxazole (B20620) derivatives |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Accelerated synthesis of 5-(2-bromo-6-chlorophenyl)oxazole |

| Green Solvents/Catalysts | Reduced environmental impact, increased safety | Sustainable manufacturing processes |

| Metal-Free Reactions | Lower toxicity, reduced cost, simplified purification | Cleaner synthesis protocols for pharmaceutical intermediates |

Deeper Mechanistic Understanding of Complex Catalytic Cycles

Many modern methods for synthesizing substituted oxazoles rely on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgrsc.org A deeper understanding of the intricate mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and expanding their scope.

Future research will likely involve a combination of experimental and computational studies to elucidate:

The role of ligands: Investigating how different ligands influence the reactivity and selectivity of the metal catalyst.

The nature of intermediates: Identifying and characterizing transient species in the catalytic cycle to better understand the reaction pathway.

Rate-determining steps: Pinpointing the slowest step in the reaction can guide efforts to improve catalyst efficiency. For example, deuterium-labeling experiments have suggested that the C–H bond cleavage can be the rate-determining step in some palladium-catalyzed oxazole syntheses. rsc.org

This knowledge can lead to the rational design of more robust and efficient catalysts for the synthesis of molecules like 5-(2-bromo-6-chlorophenyl)oxazole, potentially enabling reactions under milder conditions and with greater functional group tolerance.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For a target molecule like 5-(2-bromo-6-chlorophenyl)oxazole, AI and ML can be applied in several ways:

Retrosynthesis: AI-powered tools can propose multiple synthetic pathways by "deconstructing" the target molecule into simpler, commercially available starting materials. chemcopilot.comgrace.comdigitellinc.com This can uncover non-intuitive and more efficient routes that a human chemist might overlook.

Reaction Optimization: Machine learning algorithms can predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and purity of a desired product. nih.govduke.edu This data-driven approach can significantly reduce the number of experiments needed, saving time and resources.

Forward-Reaction Prediction: These models can predict the likely products of a given set of reactants and conditions, helping to validate proposed synthetic steps and avoid failed experiments. nih.gov

| AI/ML Application | Function | Benefit for Synthesis |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes from target to starting materials | Identifies novel and efficient pathways chemcopilot.comgrace.com |

| Reaction Condition Optimization | Predicts optimal parameters (e.g., temperature, solvent) | Accelerates development and improves yields nih.gov |

| Forward-Reaction Prediction | Predicts products from given reactants and conditions | Validates synthetic steps and reduces failed experiments nih.gov |

Exploration of New Chemical Reactivity Modalities

The oxazole ring itself is a versatile chemical entity, capable of participating in various reactions. tandfonline.compharmaguideline.com The specific substituents on 5-(2-bromo-6-chlorophenyl)oxazole—the bromo and chloro groups—provide handles for a wide range of further chemical transformations, opening up new avenues for creating diverse molecular structures.

Future research could explore:

Cross-Coupling Reactions: The bromo and chloro substituents are ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new aryl, alkyl, or other functional groups.

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives. tandfonline.compharmaguideline.comthieme-connect.comacs.org The electronic nature of the substituents on the phenyl ring could influence the reactivity of the oxazole in such cycloadditions.

C-H Functionalization: Direct functionalization of the C-H bonds on the oxazole or the phenyl ring offers an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Nucleophilic and Electrophilic Substitution: While the oxazole ring is generally not highly reactive towards nucleophilic substitution, specific conditions or the presence of activating groups can facilitate such reactions. tandfonline.com Electrophilic substitution typically occurs at the C5 position of the oxazole ring. tandfonline.com

The interplay between the reactivity of the oxazole core and the halogenated phenyl ring makes 5-(2-bromo-6-chlorophenyl)oxazole a promising scaffold for combinatorial chemistry and the generation of libraries of new compounds for biological screening.

Design of Highly Tunable Oxazole-Based Chemical Systems

Beyond its use as a standalone molecule, the 5-(2-bromo-6-chlorophenyl)oxazole scaffold can serve as a building block for larger, functional chemical systems. The ability to modify the substituents on the phenyl ring allows for the fine-tuning of the electronic and steric properties of these systems. nih.govrsc.org

Emerging research directions include:

Functional Materials: Incorporating the oxazole unit into polymers or macrocycles could lead to new materials with interesting optical or electronic properties for applications in organic electronics or sensing.

Medicinal Chemistry: The oxazole moiety is a "privileged scaffold" found in many biologically active compounds. journalajst.comnih.govsemanticscholar.org The bromo and chloro groups on the phenyl ring can be used to modulate the molecule's interaction with biological targets, potentially leading to the development of new therapeutic agents.

Photocatalysis: Heterocyclic compounds are being explored for their potential in photocatalysis. The tunable electronic properties of oxazole derivatives could be exploited to design new photocatalysts for organic synthesis. acs.org

By systematically varying the substituents on the phenyl ring, researchers can create a family of related compounds with a range of properties, allowing for the development of highly tailored chemical systems for specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-aryloxazole derivatives like 5-(2-bromo-6-chlorophenyl)oxazole, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The van Leusen oxazole synthesis is widely used for 5-substituted oxazoles. This involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and a base (e.g., K₂CO₃) in methanol under reflux (~70°C for 3 hours). Post-reaction workup includes extraction with methyl tert-butyl ether and purification via column chromatography . Key variables affecting yield include stoichiometric ratios, solvent choice, and reaction temperature.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 5-(2-bromo-6-chlorophenyl)oxazole?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the 2-bromo-6-chlorophenyl group appear as distinct splitting patterns (e.g., doublets or triplets due to substituent positions). The oxazole ring protons resonate between δ 7.5–8.5 ppm .

- HRMS : Accurate mass analysis confirms the molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 peak ratio at m/z 79/81) .

Q. What crystallographic methods are used to resolve halogen bonding in oxazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to analyze Br/I⋯N halogen bonding. Electrostatic potential maps (calculated via DFT) identify acceptor/donor sites, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯N distances < 3.5 Å indicate strong bonding) .

Advanced Research Questions

Q. How do competing halogen-bonding and π-π stacking interactions influence the supramolecular assembly of 5-(2-bromo-6-chlorophenyl)oxazole in cocrystals?

- Methodological Answer : Competitive interactions are assessed via:

- Cocrystallization : Using perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to prioritize Br⋯N over π-π interactions .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to interaction stability .

- Computational Ranking : Molecular electrostatic potentials (MEPs) rank acceptor strengths (e.g., oxazole N vs. aromatic π-systems) .

Q. What strategies reconcile contradictory biological activity data (e.g., anticancer vs. anti-inflammatory) for structurally similar oxazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., replacing Cl with Br) and test against multiple cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) .

- In Silico Docking : AutoDock/Vina predicts binding affinities to targets like aromatase (anticancer) or COX-2 (anti-inflammatory) .

- Metabolic Stability Assays : Liver microsome studies differentiate false positives (e.g., rapid degradation in one assay) .

Q. How can computational methods predict the reactivity of 5-(2-bromo-6-chlorophenyl)oxazole in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT Calculations : Optimize geometries to identify reactive sites (e.g., bromine’s electrophilicity at C2).

- Transition State Modeling : Simulate Pd-catalyzed coupling steps to evaluate activation barriers .

- Solvent Screening : COSMO-RS predicts solvent effects on reaction rates (e.g., DMF vs. THF) .

Q. What role does the oxazole ring’s electronic structure play in modulating biological target selectivity?

- Methodological Answer :

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution (e.g., electron-withdrawing Cl/Br groups increase oxazole’s electrophilicity) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with redox activity (e.g., lower gaps enhance interactions with heme-containing enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.